molecular formula C26H20ClN7NaO10S3 B1210160 C.I. Reactive Red 24 CAS No. 70210-20-7

C.I. Reactive Red 24

Cat. No. B1210160
CAS RN: 70210-20-7
M. Wt: 745.1 g/mol
InChI Key: YDEVTHGMXMIOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Reactive Red 24 is a synthetic dye that is widely used in various industries, such as textile, paper, and leather. It belongs to the family of azo dyes, which are characterized by the presence of one or more azo (-N=N-) groups in their chemical structure. This compound is known for its bright red color and excellent color fastness properties, which make it a popular choice for dyeing and printing applications.

Scientific Research Applications

Hydrolysis Kinetics

A study by Shao Jian-zhong (2004) focused on the hydrolysis kinetics of C.I. Reactive Red 24 using reverse phase High-Performance Liquid Chromatography (HPLC). The research showed that the hydrolysis was a one-class reaction, with the hydrolysis rate increasing significantly with the rise in pH and temperature (Shao Jian-zhong, 2004).

Electrochemical Degradation

The electrochemical degradation of C.I. Reactive Red 195, a related dye, was investigated by Shuang Song et al. (2010) on Ti/SnO2–Sb/PbO2 electrodes. This study is relevant due to its focus on the degradation mechanisms of reactive red dyes in aqueous solutions, which can provide insights into the behavior of this compound (Shuang Song et al., 2010).

Adsorption Behavior

Y. Al-Degs et al. (2008) explored the adsorption behavior of various reactive dyes, including C.I. Reactive Red 4, on activated carbon. This study provides valuable information on the adsorption capacity and behavior of similar reactive red dyes, which may be extrapolated to this compound (Y. Al-Degs et al., 2008).

Extraction from Water

K. Schramm et al. (1988) developed a method for extracting C.I. Reactive Red 4 and its derivatives from water, using cyclohexanol and HPLC separation. This method could potentially be applicable to this compound for water purification or analytical purposes (K. Schramm et al., 1988).

Safety and Hazards

While specific safety and hazard information for C.I. Reactive Red 24 is not provided in the sources, it’s generally recommended to avoid breathing in dust or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling chemical substances like this .

Mechanism of Action

Target of Action

C.I. Reactive Red 24, also known as Reactive Red 24, is primarily targeted for the removal from wastewater . It is commonly used in industries such as rubber, paper, leather, plastics, and textile . The primary targets of this compound are the pollutants in the wastewater, particularly the residual reactive dyes released from the textile industry .

Mode of Action

The mode of action of Reactive Red 24 involves adsorption onto biochars . Biochars derived from agricultural wastes like sugarcane bagasse and cassava root husks are modified using ZnO nanoparticles to generate modified biochars for the removal of Reactive Red 24 from stimulated wastewater . The main adsorption mechanisms of Reactive Red 24 onto biochars are controlled by electrostatic interactions between biochars’ surface positively charged functional groups with azo dye anions, pore filling, hydrogen bonding formation, and π–π interaction .

Biochemical Pathways

The biochemical pathways involved in the action of Reactive Red 24 are primarily related to the adsorption process. The adsorption of Reactive Red 24 onto biochars follows the pseudo-first-order model and the Langmuir isotherm . The process involves electrostatic interactions, pore filling, hydrogen bonding formation, and π–π interaction .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Reactive Red 24, we can discuss its behavior in the environment. The adsorption capacities of biochars for Reactive Red 24 can reach up to 105.24 mg g−1 at an initial RR24 concentration of 250 mg L−1, pH 3, and contact time of 60 min . The adsorption capacity on modified biochars, which were reused after five adsorption–desorption cycles, showed no significant drop .

Result of Action

The result of the action of Reactive Red 24 is the successful removal of the dye from wastewater. The structure of Reactive Red 24 can be degraded, and a high decolorization rate can be obtained in a wide pH range . The decolorization percentage and decolorization rate will be further improved when salt is present in the catalytic system .

Action Environment

The action of Reactive Red 24 is influenced by several environmental factors. These include the loading ratio of ZnO nanoparticles, solution pH, contact time, and initial RR24 concentration . For instance, a lower decolorization temperature can extend the decolorization time . Furthermore, the presence of salt in the catalytic system can improve the decolorization percentage and rate .

Biochemical Analysis

Biochemical Properties

C.I. Reactive Red 24 plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular oxidative states. Additionally, C.I. Reactive Red 24 can bind to proteins, altering their conformation and function, which can impact cellular signaling pathways and metabolic processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress-related signaling pathways, such as the mitogen-activated protein kinase pathway. This activation can result in changes in gene expression, leading to altered cellular functions and metabolic activities. Furthermore, C.I. Reactive Red 24 can induce oxidative stress in cells, impacting cellular metabolism and potentially leading to cell damage or apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, impacting various biochemical pathways. Additionally, C.I. Reactive Red 24 can interact with DNA, leading to changes in gene expression and subsequent alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products. These products can have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to C.I. Reactive Red 24 in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, this compound can induce significant toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies have shown that high doses of C.I. Reactive Red 24 can lead to organ damage and other systemic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. The metabolic pathways of C.I. Reactive Red 24 are complex and can vary depending on the cellular context and environmental conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. The localization and accumulation of this compound can impact its activity and function. For instance, the accumulation of C.I. Reactive Red 24 in certain organelles can lead to localized oxidative stress and cellular damage .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in organelles such as mitochondria or lysosomes can impact its interactions with biomolecules and its overall cellular effects. Studies have shown that the subcellular localization of C.I. Reactive Red 24 can influence its ability to induce oxidative stress and cellular damage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for C.I. Reactive Red 24 involves the reaction of a diazonium salt with a coupling component.", "Starting Materials": [ "4-Aminoazobenzene", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "1-Naphthol", "Dimethylformamide", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Diazotization of 4-Aminoazobenzene using Sodium nitrite and Hydrochloric acid to form the diazonium salt", "Step 2: Preparation of the coupling solution by dissolving 1-Naphthol in Sodium hydroxide and Dimethylformamide", "Step 3: Addition of the diazonium salt to the coupling solution, resulting in the formation of C.I. Reactive Red 24", "Step 4: Isolation and purification of the product using Sodium carbonate and Water" ] }

CAS RN

70210-20-7

Molecular Formula

C26H20ClN7NaO10S3

Molecular Weight

745.1 g/mol

IUPAC Name

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H20ClN7O10S3.Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);

InChI Key

YDEVTHGMXMIOSJ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O)Cl.[Na]

Other CAS RN

70210-20-7
12238-00-5

Pictograms

Irritant

synonyms

C.I. Reactive Red 24
RR24 dye

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Reactive Red 24
Reactant of Route 2
Reactant of Route 2
C.I. Reactive Red 24
Reactant of Route 3
Reactant of Route 3
C.I. Reactive Red 24
Reactant of Route 4
Reactant of Route 4
C.I. Reactive Red 24
Reactant of Route 5
Reactant of Route 5
C.I. Reactive Red 24
Reactant of Route 6
Reactant of Route 6
C.I. Reactive Red 24

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.